molecular formula C8H7BrO3 B042474 2-Bromo-5-methoxybenzoic acid CAS No. 22921-68-2

2-Bromo-5-methoxybenzoic acid

Cat. No. B042474
CAS RN: 22921-68-2
M. Wt: 231.04 g/mol
InChI Key: ODHJOROUCITYNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-methoxybenzoic acid and its derivatives involves various chemical processes. Research has detailed the synthesis of complexes with 2-Bromo-5-methoxybenzoic acid, highlighting methods for obtaining these compounds and characterizing their structures through techniques like X-ray diffraction and infrared spectroscopy (Wu et al., 2018). Another study focused on the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, demonstrating the compound's potential as a precursor for further chemical transformations (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxybenzoic acid has been analyzed through various methods, including X-ray crystallography. These analyses reveal the compound's structural characteristics, such as bond lengths, angles, and molecular configurations, providing insight into its chemical behavior and interactions (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

2-Bromo-5-methoxybenzoic acid participates in a range of chemical reactions, forming complexes with different metals and acting as a precursor for synthesizing various organic compounds. The compound's reactivity has been explored in the context of synthesizing lanthanide complexes, where it acts as a ligand, contributing to the formation of structures with specific thermodynamic and luminescent properties (Guangxi Zong et al., 2015).

Physical Properties Analysis

The physical properties of 2-Bromo-5-methoxybenzoic acid, such as its melting point, boiling point, and solubility in various solvents, are crucial for understanding its behavior in different environments and conditions. These properties influence the compound's applications in chemical syntheses and its handling in laboratory settings.

Chemical Properties Analysis

The chemical properties of 2-Bromo-5-methoxybenzoic acid, including its acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, are fundamental to its utility in organic synthesis. Studies have investigated its role in forming halogen bonds and its interactions in supramolecular assemblies, shedding light on its potential for creating complex chemical structures (Pablo A. Raffo et al., 2016).

Scientific Research Applications

  • Marine Sponges Source : A compound structurally similar to 2-Bromo-5-methoxybenzoic acid, namely 3,5-Dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp., indicating potential applications in pharmaceuticals and cosmetics (Utkina, Fedoreyev, Ilyin, & Antipin, 1998).

  • Synthesis and Chemical Reactions : The compound has been used in silica gel-promoted synthesis of derivatives, which are efficient in Pd-catalyzed cross-coupling reactions, indicating its versatility in chemical synthesis (Shinohara, Sonoda, Hayagane, Kita, Tanimori, & Ogawa, 2014).

  • Lanthanide Complexes : It has been used in preparing new trivalent lanthanide complexes with interesting structures, heat capacities, and bacteriostatic activities against various bacteria (Zong, Huo, Ren, Zhang, Qi, Gao, Geng, Wang, & Shi, 2015).

  • Pharmaceutical Intermediates : The compound is a precursor in the synthesis of pharmaceutical intermediates, such as methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, a bifendate intermediate (Li-jiao, 2013).

  • Directed Ortho-Metalation : It has applications in directed ortho-metalation of unprotected benzoic acids for preparing various substituted 2-methoxybenzoic acids, useful in rapid synthesis of specific compounds (Nguyen, Castanet, & Mortier, 2006).

Safety And Hazards

2-Bromo-5-methoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 3 Oral .

Future Directions

2-Bromo-5-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines . This suggests potential future directions in the development of new pharmaceuticals and biologically active compounds.

For more detailed information, please refer to the relevant papers .

properties

IUPAC Name

2-bromo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHJOROUCITYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177466
Record name 2-Bromo-5-methoxybenzoic acid
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybenzoic acid

CAS RN

22921-68-2
Record name 2-Bromo-5-methoxybenzoic acid
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Record name 2-Bromo-5-methoxybenzoic acid
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Record name 2-Bromo-5-methoxybenzoic acid
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Record name 2-bromo-5-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

To m-anisic acid in acetic acid (1 L) was added dropwise bromine (85 ml), followed by water (1 L). The reaction mixture was heated to reflux, cooled in an ice-bath and then the product was collected by filtration, washed with cold water and dried to afford 2-bromo-5-methoxybenzoic acid, m.p. 154°-156° C.
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0 (± 1) mol
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85 mL
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1 L
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1 L
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described in JP 63-287756 A. To a solution of 3-methoxybenzoic acid (25.0 g, 164 mmol) in acetic acid (150 mL), a solution of bromine (26.5 g, 166 mmol) in acetic acid (75 mL) was added dropwise at room temperature, and the mixture was stirred at the same temperature for 8 hours. The mixture was poured into water, and the resulting crystals were collected by filtration, washed with water, and air dried to give the title compound (29.5 g, 78% yield).
Quantity
25 g
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26.5 g
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150 mL
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75 mL
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Yield
78%

Synthesis routes and methods III

Procedure details

To a three-necked flask equipped with a mechanical stirrer and condenser, 100 g of anisic acid and 600 ml of glacial acetic acid were added. A solution of 106 g of bromine in 300 ml of acetic acid was added, followed by the addition of water. The mixture was heated to boiling and allowed to cool. Approximately 130 g of 2-bromo-5-methoxybenzoic acid was obtained as fine needle crystals.
Quantity
100 g
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reactant
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600 mL
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106 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
XH Wu, N Ren, JJ Zhang, DQ Wang - The Journal of Chemical …, 2018 - Elsevier
… -2,2′-DIPY = 5,5′-dimethyl-2,2′-bipyridine) with 2-bromo-5-methoxybenzoic acid and 5,5′-dimethyl-2,2′-bipyridine have been synthesized and … 2-Bromo-5-methoxybenzoic acid …
Number of citations: 9 www.sciencedirect.com
W Xiao‐Hui, R Ning, Z Jian‐Jun - Applied Organometallic …, 2018 - Wiley Online Library
… series of new binuclear lanthanide complexes, [Ln(2-Br-5-MOBA) 3 (5,5′-DM-2,2′-bipy)] 2 (Ln = Gd(1), Tb(2), Dy(3) and Er(4)), are obtained by using 2-bromo-5-methoxybenzoic acid …
Number of citations: 0 onlinelibrary.wiley.com
WG Dauben, H Tilles - Journal of the American Chemical Society, 1950 - ACS Publications
… 2-Bromo-5-methoxybenzoic Acid.—A solution of74.1 g. (0.46 mole) of bromine in 50 cc. … observed upon admixture with 2bromo-5-methoxybenzoic acid. The ^-nitrobenzyl ester melts 117…
Number of citations: 34 pubs.acs.org
CF Barfknecht, DE Nichols - Journal of Medicinal Chemistry, 1971 - ACS Publications
Biological Results.—The compounds were tested for an effect on a conditioned avoidanceresponse in male rats. The detailed procedure has been reported previously. 7 The effects …
Number of citations: 45 pubs.acs.org
KKV Raj, B Narayana, BV Ashalatha, NS Kumari… - European journal of …, 2007 - Elsevier
… Methyl-2-bromo-5-methoxybenzoate was converted to 2-bromo-5-methoxybenzoic acid hydrazide [19], [20], which was then converted to 1-(2-bromo-5-methoxybenzoyl) …
Number of citations: 95 www.sciencedirect.com
HS Yathirajan, S Bindya, BV Ashalatha… - … Section E: Structure …, 2006 - scripts.iucr.org
… 2-Bromo-5-methoxybenzoic acid hydrazide (4.9 g, 0.02 mol) and cyanogen bromide (2.3 g, 0.022 mol) in methanol (30 ml) were refluxed over a water bath for 4 h. The reaction mixture …
Number of citations: 1 scripts.iucr.org
KK Vijaya Raj, B Narayana - … , Sulfur, and Silicon and the Related …, 2006 - Taylor & Francis
… 5-(2-Bromo-5-methoxyphenyl)-4H-1,2,4-triazole (3) was synthesized by the reaction of 2-bromo-5-methoxybenzoic acid hydrazide (1) with potassium thiocyanate and conc. HCl, …
Number of citations: 21 www.tandfonline.com
K Šindelář, JO Jílek, J Metyšová… - Collection of …, 1974 - cccc.uochb.cas.cz
… Ia) and .,its 3-methoxy isomer XVI/lb were synthesized from 2-bromo-5-methoxybenzoic acid and … The synthesis of IV proceeded from the known 2-bromo5-methoxybenzoic acid 35 and …
Number of citations: 2 cccc.uochb.cas.cz
C Shruthi, V Ravindrachary… - Materials Research …, 2019 - iopscience.iop.org
… The key intermediate ester was prepared by treating 2-bromo-5-methoxybenzoic acid with ethanol in the presence of conc. H 2 SO 4 . The hydrazinolysis of ester produced 2-bromo-5-…
Number of citations: 4 iopscience.iop.org
HH OCHa, OB OCHa, HB OCHI - NOTES, 1971 - thevespiary.org
… This assignment was verified by nmr spectroscopy and chemical conversion by 0methylation and permanganate oxidation to 2-bromo5-methoxybenzoic acid. The physical properties of …
Number of citations: 0 www.thevespiary.org

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